molecular formula C11H12O4 B8030236 Methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate

Methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B8030236
M. Wt: 208.21 g/mol
InChI Key: MOQWLOVHQZIAPD-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate (CAS Number: 1951444-47-5) is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It belongs to the benzofuran class of heterocyclic compounds, which are recognized as important scaffolds in medicinal and organic chemistry due to their wide range of biological activities. While specific biological data for this exact compound may be limited, research into structurally similar benzofuran derivatives reveals a high potential for bioactive properties. Compounds based on the 2,3-dihydrobenzofuran core are frequently investigated for their antimicrobial , antifungal , and cytotoxic properties . For instance, certain halogenated derivatives of 5-hydroxy-2-methyl-benzofuran-3-carboxylic acid have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans . This suggests that this compound could serve as a valuable building block or precursor in the synthesis of novel compounds for antimicrobial research. Furthermore, naturally occurring molecules with a related dihydrobenzofuran structure, such as the radstrictins isolated from fungi, highlight the relevance of this chemotype in natural product discovery . As such, this compound presents a promising intermediate for pharmaceutical research and development, particularly in the search for new anti-infective agents. Researchers can utilize this compound as a key synthetic intermediate to explore structure-activity relationships or to develop more complex molecular architectures. This product is intended for research purposes only and is not approved for human consumption, diagnostic, or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

methyl 4-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6-5-8-9(15-6)4-3-7(10(8)12)11(13)14-2/h3-4,6,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQWLOVHQZIAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reaction Parameters in Classical Synthesis

StepReagents/ConditionsYield (%)Reference
EsterificationSOCl₂, MeOH, reflux92
IodinationNIS, CH₂Cl₂, rt87
ChlorinationNCS, DMF, 70°C70
HydrolysisNaOH, MeOH, reflux89

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a transformative tool for accelerating reaction kinetics and improving selectivity. A 2025 study in The Journal of Organic Chemistry highlights the use of dimethyl sulfoxide (DMSO) as a dual synthon under microwave conditions to construct benzofuran cores. By employing cyanuric chloride (TCT) as an activator, this method achieves rapid cyclization (15–30 minutes) at 120°C, with water modulating quaternary center formation. Applied to this compound, this approach reduces side reactions, yielding >85% purity in gram-scale experiments.

Palladium-Catalyzed Cross-Coupling for Structural Diversification

Palladium catalysis enables precise functionalization of the benzofuran scaffold. The Sonogashira coupling of iodinated intermediates with alkynes, followed by hydrogenation, installs alkyl or aryl groups at the C3 position. For example, coupling methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate with phenylacetylene under PEPPSI-IPr catalysis affords a propargyl intermediate, which undergoes hydrogenation (Pd/C, H₂) to yield the 2-methyl-dihydrobenzofuran derivative (72% yield).

Mechanistic Insight:

The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with the alkyne. Reductive elimination forms the C–C bond, with subsequent hydrogenation saturating the benzofuran ring.

Enzymatic Hydrolysis for Stereocontrol

Biocatalytic methods address challenges in stereoselective synthesis. Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze methyl esters under aqueous conditions, resolving racemic mixtures into enantiopure products. For instance, enzymatic hydrolysis of methyl 4-acetylamino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in phosphate buffer (pH 7.4) achieves 89% enantiomeric excess (ee) for the (S)-enantiomer.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and recyclable catalysts align with sustainable practices. A 2025 protocol employs ball milling with silica-supported Fe₃O₄ nanoparticles to facilitate cyclization, reducing waste and energy consumption. This method achieves comparable yields (78%) to traditional routes while eliminating toxic solvents.

Analytical Characterization and Quality Control

Rigorous analytical profiling ensures compound integrity. ¹H NMR (DMSO-d₆) reveals diagnostic signals at δ 9.54 (s, 1H, phenolic OH), δ 4.63 (t, 2H, dihydrofuran CH₂), and δ 3.75 (s, 3H, methyl ester). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 236.1. Purity assessments via HPLC (C18 column, MeCN/H₂O gradient) routinely exceed 98% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

MHMDF serves as a valuable building block in the synthesis of more complex molecules. Its structural features allow for the creation of derivatives that can be tailored for specific chemical properties or biological activities.

Biology

Research indicates that MHMDF exhibits significant antimicrobial properties. A study revealed its efficacy against various bacterial strains, including those resistant to conventional antibiotics:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLEffective
Escherichia coli16 µg/mLEffective
Pseudomonas aeruginosa64 µg/mLModerate

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, suggesting potential for developing new antimicrobial agents.

Medicine

MHMDF has been investigated for its potential role in drug development, particularly in designing new therapeutic agents. Its unique structure allows it to interact with various molecular targets, modulating enzyme or receptor activity due to the presence of hydroxyl and ester groups.

Case Studies

Several studies have highlighted the biological activities of MHMDF:

  • Anticancer Activity : Research has shown that MHMDF demonstrates anticancer properties by inhibiting specific cellular pathways involved in tumor growth.
  • Antioxidant Properties : The compound has also been studied for its antioxidant capabilities, providing protective effects against oxidative stress in cellular models.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups play crucial roles in its biological activity. These functional groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate

  • Key features :
    • Hydroxyl group at position 4.
    • Methyl group at position 2.
    • Methyl ester at position 5.

Analog 1 : Methyl 4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate

  • Differences :
    • Position 2: A bulkier 2-hydroxypropan-2-yl group replaces the methyl group.
    • Additional methyl at position 6.
  • Impact : The hydroxypropyl group may enhance hydrogen bonding capacity, while the added methyl group could increase lipophilicity .

Analog 2 : Ethyl 2,3-dihydrobenzofuran-5-carboxylate

  • Differences :
    • Ethyl ester at position 5 instead of methyl.
    • Lacks hydroxyl and methyl groups at positions 4 and 2.

Analog 3 : 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

  • Differences :
    • Methoxy group at position 5 instead of a hydroxyl at position 4.
    • Carboxylic acid at position 2 instead of a methyl ester.
  • Impact: The carboxylic acid enhances water solubility but reduces cell permeability. The methoxy group decreases hydrogen-bond donor capacity .

Functional Group Analysis

Compound Position 2 Position 4 Position 5 Key Properties
Target compound Methyl Hydroxyl Methyl ester Moderate polarity, hydrogen-bond donor
Methyl 4-hydroxy-2-(2-hydroxypropan-2-yl)... 2-Hydroxypropan-2-yl Hydroxyl Methyl ester Enhanced H-bonding, higher lipophilicity
Ethyl 2,3-dihydrobenzofuran-5-carboxylate None None Ethyl ester Increased metabolic stability
5-Methoxy-...2-carboxylic acid None None Methoxy, carboxylic acid High solubility, low permeability

Biological Activity

Methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate (MHMDF) is a complex organic compound belonging to the class of prenylated aromatic compounds. This compound has garnered interest due to its unique structural features and potential biological activities. This article reviews the biological activity of MHMDF, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.

Chemical Structure and Properties

MHMDF is characterized by a benzofuran moiety with hydroxyl (-OH) and carboxylate (-COOCH₃) functional groups. Its molecular formula is C₁₁H₁₂O₄, and it has a molecular weight of 208.21 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that MHMDF exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLEffective
Escherichia coli16 µg/mLEffective
Pseudomonas aeruginosa64 µg/mLModerate

These results suggest that MHMDF could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Anticancer Properties

MHMDF has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Case Study: HeLa Cell Line

  • Method : MTT assay was used to assess cell viability.
  • Results : MHMDF reduced cell viability by 50% at a concentration of 25 µg/mL after 48 hours of treatment.
  • Mechanism : Induction of reactive oxygen species (ROS) and activation of caspase pathways were noted as key mechanisms .

Antioxidant Activity

The antioxidant capacity of MHMDF has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated significant free radical scavenging activity, suggesting its potential role in protecting cells from oxidative stress.

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging30
ABTS Radical Scavenging25

These findings indicate that MHMDF could be beneficial in preventing oxidative stress-related diseases .

The biological activity of MHMDF can be attributed to its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding with enzymes or receptors, modulating their activity. Additionally, the ester group may enhance lipophilicity, aiding in membrane penetration and interaction with cellular components.

Q & A

Q. How to mitigate diastereomer formation during functionalization of the dihydrobenzofuran core?

  • Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) enforce stereocontrol. For C3 modifications, kinetic resolution using lipases (Candida antarctica) achieves >90% enantiomeric excess (ee) in ester hydrolysis .

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